molecular formula C21H16ClFN2O3 B2737563 (Z)-3-(3-(4-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882230-09-3

(Z)-3-(3-(4-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2737563
CAS No.: 882230-09-3
M. Wt: 398.82
InChI Key: HYMLXODFFHUXNP-YHYXMXQVSA-N
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Description

(Z)-3-(3-(4-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis and X-ray Analysis : A study by Kumarasinghe et al. (2009) on a related compound, "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid", highlights regiospecific synthesis techniques. X-ray crystallography was pivotal for unambiguous structural determination, showcasing the compound's hydrogen-bonded dimer formation typical of carboxylic acids in solid states, emphasizing the importance of precise structural analysis in chemical research Kumarasinghe, Hruby, & Nichol, 2009.

Molecular Docking and Activity Studies

  • Antimicrobial and Anticancer Potential : Viji et al. (2020) conducted a comprehensive analysis of a bioactive molecule structurally similar to the compound . Their work involved spectroscopic and quantum chemical calculations, molecular docking, and evaluations of antimicrobial and anticancer activities. This study underscores the potential biological applications of such compounds, highlighting their utility in developing therapeutic agents Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020.

Corrosion Inhibition Studies

  • Metal Corrosion Inhibitors : Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones for their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid. Their research illustrates the chemical's potential in protecting industrial materials, showcasing the broader applicability of such compounds beyond biomedicine into materials science Olasunkanmi & Ebenso, 2019.

Optical and Electronic Applications

  • Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized and characterized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, evaluating their nonlinear optical properties. This research indicates the potential of such compounds in optical and electronic device applications, such as in optical limiting Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-17-6-1-15(2-7-17)21-16(13-25(24-21)12-11-20(27)28)5-10-19(26)14-3-8-18(23)9-4-14/h1-10,13H,11-12H2,(H,27,28)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLXODFFHUXNP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)F)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)F)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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